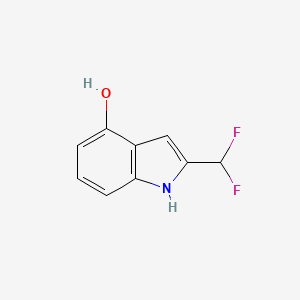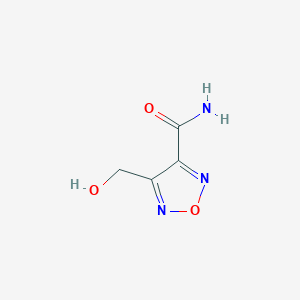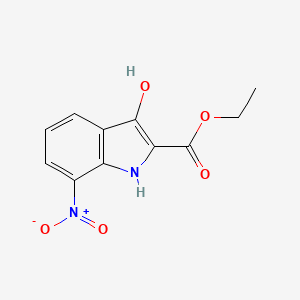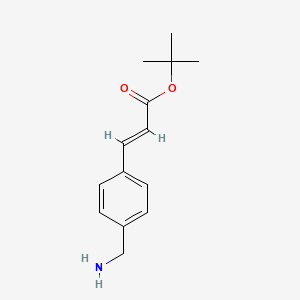![molecular formula C10H7N3OS B13115491 1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one CAS No. 65873-44-1](/img/structure/B13115491.png)
1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazinoindoles, which are known for their diverse biological activities and chemical reactivity.
Vorbereitungsmethoden
The synthesis of 1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with orthoformic or orthoacetic esters, leading to the formation of the triazinoindole core . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often studied for its interactions with biological targets and its effects on cellular processes.
Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one can be compared with other similar compounds, such as:
1,2,4-Triazino[5,6-b]indole derivatives: These compounds share a similar triazinoindole core but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
1,2,4-Triazino[4,5-a]benzimidazole: This compound has a similar triazino structure but with a benzimidazole moiety, resulting in different reactivity and applications.
The uniqueness of 1-Thioxo-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4(1H)-one lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
65873-44-1 |
|---|---|
Molekularformel |
C10H7N3OS |
Molekulargewicht |
217.25 g/mol |
IUPAC-Name |
1-sulfanylidene-2,3-dihydro-[1,2,4]triazino[4,5-a]indol-4-one |
InChI |
InChI=1S/C10H7N3OS/c14-10-12-11-9(15)8-5-6-3-1-2-4-7(6)13(8)10/h1-5H,(H,11,15)(H,12,14) |
InChI-Schlüssel |
FJUZKIRLQPOTGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3N2C(=O)NNC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



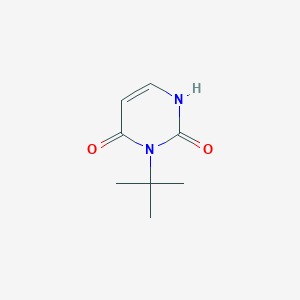
![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
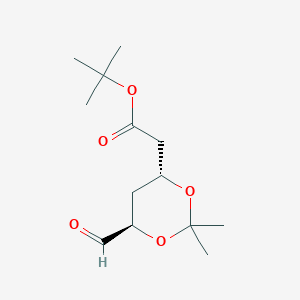
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)
![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)
![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
